1-(3-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one
CAS No.:
Cat. No.: VC18279401
Molecular Formula: C11H13FO2S
Molecular Weight: 228.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13FO2S |
|---|---|
| Molecular Weight | 228.28 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-2-(3-hydroxypropylsulfanyl)ethanone |
| Standard InChI | InChI=1S/C11H13FO2S/c12-10-4-1-3-9(7-10)11(14)8-15-6-2-5-13/h1,3-4,7,13H,2,5-6,8H2 |
| Standard InChI Key | VJQLZURLNIWGOQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)CSCCCO |
Introduction
1-(3-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one is a chemical compound with the CAS number 1494599-72-2. It features a fluorophenyl group and a thioether functional group, making it a compound of interest for various research applications, particularly in organic chemistry and medicinal chemistry. The compound's structure includes a ketone functional group, which is significant for its reactivity and potential biological activity.
Potential Applications
While specific applications of 1-(3-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one are not extensively documented, compounds with similar structures are often explored for their biological activity, including potential anticancer or antimicrobial properties. The presence of a fluorine atom can enhance the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Related Compounds
Compounds with similar structures to 1-(3-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(3-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one | C11H13BrO2S | Bromine substituent instead of fluorine |
| 1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one | C11H13FO2S | Fluorine on the fourth position of the phenyl ring |
| 1-(4-Chlorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one | C11H13ClO2S | Chlorine substituent providing different reactivity |
These compounds can serve as useful comparisons for studying the effects of different halogen substituents on chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume